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Introduction

Ammonium sulfate precipitation is a widely utilized method for the purification and fractionation
of proteins by altering their solubility. This "salting-out" technique is also a critical component in
various DNA extraction protocols. By selectively precipitating proteins and other cellular
contaminants, ammonium sulfate-based methods facilitate the isolation of high-quality DNA
from a diverse range of biological samples. These protocols are valued for their cost-
effectiveness, simplicity, and efficiency, particularly in scenarios where minimizing protein
contamination is crucial for downstream applications such as PCR, sequencing, and other
molecular diagnostic assays. This document provides detailed protocols and comparative data
for DNA extraction methods employing ammonium sulfate.

Principle of Ammonium Sulfate in DNA Extraction

Ammonium sulfate is a salt that is highly soluble in aqueous solutions. At high concentrations,
the salt ions compete with proteins for water molecules, leading to a decrease in protein
solubility and subsequent precipitation. This process, known as "salting-out,” effectively
removes a significant portion of cellular proteins from the lysate, leaving the DNA in the
supernatant. The DNA can then be precipitated using alcohol (e.g., isopropanol or ethanol).
The alkaline pH of extraction buffers containing ammonium sulfate can also aid in protein
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precipitation through hydrophobic interactions, further enhancing the purity of the extracted
DNA.[1]

Experimental Protocols

Two detailed protocols are provided below. The first is a method optimized for obtaining
amplifiable DNA from a small number of cells, while the second is a general protocol for
extracting high-molecular-weight DNA using a salting-out approach.

Protocol 1: DNA Extraction from a Small Number of
Cells using Ammonium Sulfate

This protocol is adapted from a method demonstrated to be highly efficient for paucicellular
clinical specimens.[2]

Materials:

o Ammonium Sulfate DNA Extraction Buffer:

o

16 mM (NH4)2SOa4

o

50 mM Tris-HCI, pH 8.5

[¢]

1 mM EDTA, pH 8.0

0.5% Tween-20

[¢]

e Proteinase K (20 mg/mL stock)
e 10% Chelex-100
e 0.2 mL PCR tubes

e Thermocycler or heat block

Microcentrifuge

Procedure:
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o Sample Preparation: Place dissected cells or tissues into a 0.2 mL PCR tube.
e Lysis:

o Add 50 pL of Ammonium Sulfate DNA Extraction Buffer to the sample.

o Add Proteinase K to a final concentration of 200 pg/mL.

o Incubate at 56°C for 1 hour to digest the sample.[2]
e Enzyme Inactivation and DNA Elution:

o Add 10% Chelex-100 to the tube and shake gently.

o Heat the tube to 100°C for 20 minutes in a thermocycler.[2]

o Centrifuge at 12,000 rpm for 10 minutes.

» DNA Collection: Carefully transfer the supernatant containing the eluted DNA to a new,
sterile tube. The DNA is now ready for downstream applications or storage at -20°C.

Protocol 2: High Molecular Weight (HMW) Genomic DNA
Extraction by Salting-Out

This is a general protocol for isolating high-yield, high molecular weight DNA, suitable for
applications like long-read sequencing.[2] This method utilizes a high concentration of salt to
precipitate proteins.

Materials:

Cell Lysis Buffer (e.g., TNES buffer: 400 mM NacCl, 20 mM EDTA, 50 mM Tris pH 8.0, 0.5%
SDS)

Proteinase K (20 mg/mL stock)

RNase A (10 mg/mL stock, optional)

Saturated Ammonium Acetate or 5M NaCl solution
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 Ice-cold 100% Isopropanol or Ethanol
e 70% Ethanol
o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
e Microcentrifuge tubes (1.5 mL or larger)
e Microcentrifuge
Procedure:
e Cell Lysis:
o Resuspend cell pellet or tissue homogenate in Cell Lysis Buffer.
o Add Proteinase K to a final concentration of 100-200 pg/mL.
o Incubate at 55-65°C for 1-3 hours, or until the solution is clear and viscous.[2]
 RNA Removal (Optional):
o Cool the lysate to room temperature.
o Add RNase A to a final concentration of 20 pg/mL and incubate at 37°C for 30-60 minutes.
» Protein Precipitation:
o Add 1/3 volume of saturated Ammonium Acetate or 5M NaCl to the lysate.

o Mix thoroughly by inverting the tube several times. A white precipitate of proteins should
form.

o Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at room temperature.
» DNA Precipitation:

o Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
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o Add an equal volume of ice-cold 100% isopropanol or 2 volumes of ice-cold 100% ethanol.
o Mix gently by inversion until a white, stringy DNA precipitate is visible.

o Centrifuge at high speed for 10-20 minutes at 4°C to pellet the DNA.

e DNA Washing:
o Carefully discard the supernatant.
o Wash the DNA pellet with 1 mL of 70% ethanol to remove residual salts.
o Centrifuge at high speed for 5-10 minutes at 4°C.
e Drying and Resuspension:
o Carefully discard the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.
o Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Data Presentation

The following tables summarize the quantitative data from a study comparing the Ammonium
Sulfate DNA Extraction method (Method A) with two other commercially available kits (Method
B: Pinpoint Slide DNA Isolation System, and Method C: TaKaRa DEXPAT).[2]

Table 1: DNA Concentration and Yield from SNU 790 Cell Line
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Method A Method B Method C
Number Method A Method B Method C
i Cell (nguL) Total (ng/uL) Total (nguL) Total
of Cells n n n
Sl Yield (ng) S Yield (ng) Sl Yield (ng)
50 0.124 + 6.180 + 0.067 + 3.367 + 0.066 + 3.320
0.011 0.534 0.006 0.285 0.007 0.339
100 0.231 + 11.533 + 0.128 + 6.413 + 0.136 + 6.813 +
0.017 0.851 0.010 0.511 0.012 0.586
200 0.455 + 22.767 * 0.211 + 10.567 + 0.297 + 14.867 +
0.025 1.259 0.013 0.654 0.015 0.751
500 0.879 43.967 + 0.354 + 17.700 + 0.588 + 29.400 +
0.043 2.159 0.021 1.054 0.031 1.559
1000 1.125 + 57.653 + 0.451 + 22.527 + 0.761 + 38.033 +
0.058 2.883 0.028 1.382 0.042 2.112
Data presented as mean + standard deviation.[2]
Table 2: DNA Purity (A260/A280 Ratio) from SNU 790 Cell Line
Method A Method B Method C
Number of Cells
(A260/A280) (A260/A280) (A260/A280)
50 1.8+0.1 1.8+0.1 1.6+0.1
100 1.8+0.1 1.8+0.1 1.6+0.1
200 1.7+0.1 1.7+0.1 1.5+0.1
500 1.6+0.1 1.6+0.1 1.5+0.1
1000 1.5+0.1 1.6+0.1 1.4+0.1

Data presented as mean + standard deviation. A pure DNA sample typically has an A260/A280
ratio of ~1.8.[2]

Table 3: DNA Concentration and Yield from Papillary Thyroid Carcinoma (PTC) Cells
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Method A Method B Method C
Number Method A Method B Method C
i Cell (nguL) Total (ng/uL) Total (nguL) Total
of Cells n n n
Sl Yield (ng) S Yield (ng) Sl Yield (ng)
- 0.013 £ 0.652 + 0.001 + 0.070 £+ 0.004 + 0.190 +
0.001 0.068 0.000 0.000 0.000 0.010
50 0.029 + 1.430 + 0.015 + 0.765 + 0.018 + 0.920 +
0.002 0.110 0.001 0.065 0.001 0.070
100 0.058 + 2.920 + 0.033 + 1.655 + 0.041 + 2.035+
0.004 0.190 0.002 0.115 0.003 0.135
200 0.114 + 5710 £ 0.071 £ 3.530 0.085 £ 4.270
0.008 0.390 0.005 0.230 0.006 0.290
500 0.267 + 13.340 + 0.158 + 7.915 + 0.198 + 9.910 +
0.015 0.750 0.011 0.535 0.013 0.670
1000 0.406 + 20.280 + 0.242 + 12.115 + 0.307 £ 15.347 +
0.023 1.130 0.016 0.815 0.019 0.967

Data presented as mean + standard deviation.[2]

Table 4: DNA Purity (A260/A280 Ratio) from Papillary Thyroid Carcinoma (PTC) Cells

Number of Cells Method A Method B Method C
(A260/A280) (A260/A280) (A260/A280)

25 1.8+£0.1 18+£0.1 1.7+£0.1

50 18+0.1 18+0.1 16+£0.1

100 1.7£0.1 1.7£0.1 16+£0.1

200 16+0.1 16+0.1 15+01

500 15+01 14+£01 14+01

1000 15+01 1.2+01 1.3+0.1

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://actinobase.org/index.php/Salting_Out_Genomic_DNA_Extraction_Method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Data presented as mean + standard deviation.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ammonium sulfate-based DNA extraction
protocol for small cell numbers (Protocol 1).
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Caption: Workflow for DNA extraction using the ammonium sulfate method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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